molecular formula C18H16ClNO3 B4621106 (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol

(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol

Cat. No. B4621106
M. Wt: 329.8 g/mol
InChI Key: SAILURCVVULXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of 4-aminoquinoline compounds and has been used as an antimalarial drug for decades. However, recent research has shown that CQ has a broad range of biological activities beyond its antimalarial properties.

Mechanism of Action

Target of Action

The primary target of (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol is the Monocarboxylate Transporter 4 (MCT4) . MCT4 is a cell membrane transporter protein that plays a crucial role in cellular metabolism, particularly in the transport of lactate across the cell membrane .

Mode of Action

(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol acts as a potent and selective inhibitor of MCT4 . It interacts with the transporter protein, inhibiting the efflux of lactate from the cell . This results in an accumulation of intracellular lactate, which can disrupt the cell’s metabolic processes .

Biochemical Pathways

The inhibition of MCT4 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and protons across the cell membrane . This pathway is crucial for maintaining cellular pH and energy homeostasis . By inhibiting MCT4, (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol disrupts this balance, potentially leading to cellular dysfunction .

Pharmacokinetics

Its ability to penetrate cells suggests that it may have good bioavailability

Result of Action

The inhibition of lactate efflux by (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol leads to an accumulation of intracellular lactate . This can disrupt cellular metabolism and reduce cellular viability, particularly in cells that express MCT4 . This suggests that the compound could have potential therapeutic applications in conditions where MCT4 is overexpressed .

Action Environment

The action of (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the function of MCT4 and, consequently, the efficacy of the compound Additionally, the stability of the compound could be affected by factors such as temperature and light exposure

properties

IUPAC Name

[2-[2-(5-chloroquinolin-8-yl)oxyethoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-7-8-17(18-14(15)5-3-9-20-18)23-11-10-22-16-6-2-1-4-13(16)12-21/h1-9,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILURCVVULXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Reactant of Route 5
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol
Reactant of Route 6
(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.